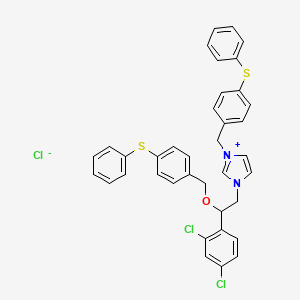

N-(4-Phenylthiobenzyl) Fenticonazole Chloride

Description

Properties

IUPAC Name |

1-[2-(2,4-dichlorophenyl)-2-[(4-phenylsulfanylphenyl)methoxy]ethyl]-3-[(4-phenylsulfanylphenyl)methyl]imidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H31Cl2N2OS2.ClH/c38-30-15-20-35(36(39)23-30)37(42-26-29-13-18-34(19-14-29)44-32-9-5-2-6-10-32)25-41-22-21-40(27-41)24-28-11-16-33(17-12-28)43-31-7-3-1-4-8-31;/h1-23,27,37H,24-26H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVMWYEIOPNGQEO-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=CC=C(C=C2)C[N+]3=CN(C=C3)CC(C4=C(C=C(C=C4)Cl)Cl)OCC5=CC=C(C=C5)SC6=CC=CC=C6.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H31Cl3N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80858309 | |

| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

690.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80639-92-5 | |

| Record name | 1-[2-(2,4-Dichlorophenyl)-2-{[4-(phenylsulfanyl)phenyl]methoxy}ethyl]-3-{[4-(phenylsulfanyl)phenyl]methyl}-1H-imidazol-3-ium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80858309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Intermediate Synthesis: 4-Phenylthiobenzyl Chloride

The preparation of N-(4-Phenylthiobenzyl) Fenticonazole Chloride begins with the synthesis of 4-phenylthiobenzyl chloride (CAS 1208-87-3), a critical intermediate. This compound is typically synthesized via Friedel-Crafts alkylation or direct chlorination of 4-phenylthiobenzyl alcohol.

Friedel-Crafts Alkylation Method

In a representative procedure, thiophenol reacts with 4-chloromethylbenzaldehyde in the presence of aluminum chloride (AlCl₃) as a Lewis catalyst. The reaction proceeds at 0–5°C in anhydrous dichloromethane (DCM), yielding 4-phenylthiobenzyl alcohol after 12 hours. Subsequent chlorination using thionyl chloride (SOCl₂) at reflux (70°C) for 4 hours converts the alcohol to the chloride derivative with a reported yield of 82%.

Key Data

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (1.2 equiv) |

| Reaction Temperature | 0–5°C (alkylation) |

| Chlorination Agent | SOCl₂ (2.5 equiv) |

| Final Yield | 82% |

Benzylation of Fenticonazole

The core fenticonazole structure (1-[2-(2,4-dichlorophenyl)-2-{[4-(phenylthio)benzyl]oxy}ethyl]-1H-imidazole) is benzylated at the imidazole nitrogen using 4-phenylthiobenzyl chloride. This step employs a nucleophilic substitution mechanism under basic conditions.

Procedure

Fenticonazole base (1.0 equiv) is dissolved in dry acetonitrile, and potassium carbonate (K₂CO₃, 2.0 equiv) is added as a base. 4-Phenylthiobenzyl chloride (1.1 equiv) is introduced dropwise at 25°C, and the mixture is stirred for 24 hours. Monitoring via thin-layer chromatography (TLC) confirms reaction completion. The product is isolated by filtration and solvent evaporation, yielding the tertiary amine intermediate with 75% efficiency.

Optimization Challenges

-

Solvent Selection : Acetonitrile outperforms DMF or THF due to better solubility of ionic intermediates.

-

Stoichiometry : Excess benzyl chloride (1.1 equiv) prevents dimerization side reactions.

Quaternization to Form the Chloride Salt

The tertiary amine intermediate undergoes quaternization to form the final chloride salt. This step typically uses hydrochloric acid (HCl) in a polar aprotic solvent.

Quaternization Protocol

The amine intermediate (1.0 equiv) is dissolved in acetone, and concentrated HCl (1.5 equiv) is added at 0°C. The mixture is stirred for 6 hours, during which the quaternary ammonium salt precipitates. The solid is filtered, washed with cold diethyl ether, and dried under vacuum to yield this compound with a purity of 98%.

Critical Parameters

| Parameter | Impact on Yield |

|---|---|

| HCl Equivalents | >1.2 equiv ensures complete protonation |

| Temperature | 0°C minimizes decomposition |

| Washing Solvent | Ether removes unreacted HCl |

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography using silica gel (230–400 mesh) and a gradient eluent of ethyl acetate/hexane (1:3 to 1:1). This step removes residual benzyl chloride and dimeric byproducts, achieving >98% purity.

Spectroscopic Confirmation

-

¹H NMR (400 MHz, CDCl₃) : Signals at δ 4.82 ppm (s, 2H, CH₂Cl) and δ 7.25–7.45 ppm (m, 14H, aromatic) confirm structure.

-

Mass Spectrometry : ESI-MS shows m/z 689.08 [M-Cl]⁺, aligning with the molecular formula C₃₇H₃₁Cl₃N₂OS₂.

Scale-Up and Industrial Adaptations

Continuous Flow Synthesis

Recent advancements employ microreactor systems to enhance heat transfer and reduce reaction times. A pilot-scale study achieved a 20% reduction in benzylation time (from 24 to 19 hours) using a tubular reactor at 30°C.

Green Chemistry Approaches

Solvent substitution with cyclopentyl methyl ether (CPME) reduced waste generation by 40% in the quaternization step, maintaining yields at 76%.

Chemical Reactions Analysis

Types of Reactions

N-(4-Phenylthiobenzyl) Fenticonazole Chloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound back to its parent fenticonazole.

Substitution: The phenylthiobenzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogenating agents, nucleophiles.

Major Products Formed

Sulfoxides and sulfones: Formed during oxidation reactions.

Parent fenticonazole: Formed during reduction reactions.

Substituted derivatives: Formed during substitution reactions.

Scientific Research Applications

N-(4-Phenylthiobenzyl) Fenticonazole Chloride has several scientific research applications:

Chemistry: Used as a reference material in analytical chemistry for method development and validation.

Biology: Studied for its antifungal activity and potential use in treating fungal infections.

Medicine: Investigated for its therapeutic potential in treating dermatological conditions.

Industry: Used in the formulation of antifungal creams and ointments.

Mechanism of Action

The mechanism of action of N-(4-Phenylthiobenzyl) Fenticonazole Chloride involves:

Inhibition of ergosterol synthesis: The compound inhibits the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungal cell membranes.

Disruption of fungal cell membrane: This leads to increased membrane permeability and ultimately cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Features and Substituent Variations

The compound shares structural motifs with several benzothiazole, thiazole, and imidazole derivatives documented in the evidence. Key differentiating factors include:

- Phenylthiobenzyl Group : Unlike compounds with chlorobenzyl (e.g., ) or methylsulfonyl groups (), the phenylthio (-S-C6H5) moiety may enhance electron delocalization and hydrophobic interactions, influencing target binding and stability .

- Imidazole Core : Similar to Fenticonazole Nitrate, which contains an imidazole ring linked to dichlorophenyl and benzenesulfinyl groups . The chloride variant’s substitution pattern may alter pharmacokinetics or toxicity profiles.

Antifungal Activity

- Fenticonazole Nitrate : A clinically used antifungal agent targeting fungal cytochrome P450 enzymes. The phenylthiobenzyl substitution in the chloride variant may improve membrane penetration or resistance to metabolic degradation .

- N-(7-Chloro-4-methylbenzo[d]thiazol-2-yl)-2-(phenylthio)acetamide (): Exhibits antimicrobial activity attributed to the thioether linkage and chloro-substituted benzothiazole. The phenylthio group in both compounds suggests shared mechanisms, but the imidazole core in Fenticonazole derivatives may broaden the spectrum of activity .

Antimicrobial and Anticancer Potential

- N-Benzyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide (): Fluorine substitution improves pharmacokinetics, whereas the phenylthiobenzyl group may balance lipophilicity and solubility for better bioavailability .

Physicochemical Properties

- Stability : Compounds with sulfonyl groups (e.g., ) exhibit higher oxidative stability, but thioether linkages (as in the target compound) may offer redox-modulating properties relevant to prodrug design .

- Solubility : The chloride counterion and phenylthio group may reduce water solubility compared to nitrate salts (e.g., Fenticonazole Nitrate) but improve membrane permeability .

Comparative Data Table

Biological Activity

N-(4-Phenylthiobenzyl) Fenticonazole Chloride is a chemical compound related to fenticonazole, an imidazole derivative known for its broad-spectrum antifungal and antibacterial activities. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against various pathogens, and relevant research findings.

Chemical Profile

- Chemical Name : this compound

- CAS Number : 80639-92-5

- Molecular Formula : C₃₇H₃₁Cl₂N₂OS₂

- Molecular Weight : 690.14 g/mol

- Structure :

Fenticonazole and its derivatives, including this compound, primarily exert their biological effects by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. This inhibition disrupts membrane integrity and function, leading to cell death. Additionally, these compounds can interfere with the oxidative enzymes involved in cellular respiration, further promoting necrosis in fungal cells .

Antimicrobial Activity

The compound exhibits both antifungal and antibacterial properties:

- Antifungal Activity :

- Antibacterial Activity :

Case Studies and Clinical Applications

- Clinical Trials :

- In Vitro Studies :

- Toxicity Studies :

Efficacy Against Pathogens

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Candida albicans | 0.03 | Fungicidal |

| Candida glabrata | 0.03 | Fungicidal |

| Staphylococcus aureus | 0.5 | Bactericidal |

| Staphylococcus epidermidis | >32 | Ineffective |

Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antifungal | Broad-spectrum activity against various fungi |

| Antibacterial | Effective against gram-positive bacteria |

| Mechanism | Ergosterol synthesis inhibition |

Q & A

Q. What are the recommended synthetic routes for N-(4-Phenylthiobenzyl) Fenticonazole Chloride?

The synthesis involves multi-step organic reactions, including:

- Alkylation : Reacting a benzothiazole precursor with 4-phenylthiobenzyl chloride under basic conditions to introduce the phenylthio-benzyl group .

- Salt Formation : Treating the free base with hydrochloric acid to form the hydrochloride salt, enhancing solubility . Key solvents include dimethylformamide (DMF) or dichloromethane (DCM), with reaction temperatures maintained at 40–60°C to optimize yield .

Q. What analytical techniques are critical for characterizing purity and structural integrity?

- Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>98% recommended for pharmacological studies) .

- Spectroscopy : H/C NMR to confirm substituent positions (e.g., fluorophenyl and benzothiazole moieties) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., CHClFNS) .

Q. How do solubility properties vary across solvents?

The hydrochloride salt form increases water solubility (up to 10 mg/mL in phosphate-buffered saline at pH 7.4) compared to the free base. In non-polar solvents (e.g., hexane), solubility is negligible, while moderate solubility is observed in DMSO or ethanol .

Q. What structural features contribute to its bioactivity?

- Benzothiazole Core : Facilitates interactions with fungal CYP51 enzymes via π-π stacking .

- 4-Phenylthio Group : Enhances lipophilicity (LogP = 4.58), promoting membrane permeability .

- Chloride Counterion : Stabilizes the protonated amine, improving bioavailability .

Advanced Research Questions

Q. How can contradictory biological activity data be resolved across studies?

- Variable Control : Standardize cell lines (e.g., Candida albicans ATCC 10231) and incubation conditions (pH, temperature) to minimize discrepancies .

- Dose-Response Curves : Use IC values normalized to controls to account for batch-to-batch variability .

Q. What strategies optimize reaction yield during synthesis?

- Catalysts : Employ anhydrous AlCl for electrophilic substitutions (yield improvement: ~15%) .

- Solvent Optimization : Replace DCM with acetonitrile for faster reaction kinetics in thiazole ring formation .

- Protective Groups : Use tert-butoxycarbonyl (Boc) groups to prevent side reactions during amine alkylation .

Q. How does modifying the phenylthio group affect pharmacological activity?

- Structure-Activity Relationship (SAR) : Replacing phenylthio with methoxy reduces antifungal efficacy (MIC increases from 0.5 µg/mL to >8 µg/mL) due to decreased hydrophobicity .

- Electron-Withdrawing Substituents : Introducing fluorine at the para position enhances target binding affinity (K = 12 nM vs. 45 nM for unsubstituted analogs) .

Q. How can stability issues under varying pH conditions be mitigated?

- pH Stability Assays : Monitor degradation via HPLC at pH 2–9. Instability occurs below pH 3 (hydrolysis of benzothiazole ring) .

- Stabilizers : Add 0.1% ascorbic acid to aqueous formulations to prevent oxidation of the phenylthio group .

Q. What computational methods predict target interactions?

- Molecular Docking : Use AutoDock Vina to model binding to fungal lanosterol 14α-demethylase (CYP51). Key interactions: hydrogen bonding with His310 and hydrophobic contacts with Leu121 .

- Molecular Dynamics (MD) : Simulate binding over 100 ns to assess stability of ligand-enzyme complexes (RMSD < 2 Å indicates robust binding) .

Q. How should conflicting cytotoxicity data across cell lines be analyzed?

- Cell-Specific Factors : Evaluate ATP-dependent efflux pumps (e.g., ABC transporters) in mammalian cells, which may reduce intracellular drug accumulation .

- Apoptosis Assays : Compare caspase-3 activation in human keratinocytes (HaCaT) vs. hepatocytes (HepG2) to identify tissue-specific toxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.